Mercury, bis(3-hydroxy-1-propynyl)-

Description

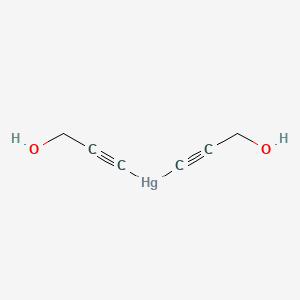

Mercury, bis(3-hydroxy-1-propynyl)- is a specific organomercury compound characterized by a central mercury atom bonded to two 3-hydroxy-1-propynyl ligands. Its study is situated at the intersection of classic organometallic principles and the modern pursuit of functionalized molecules with unique reactive and structural properties.

The study of organomercury compounds has a rich history, with the first examples being synthesized in the 19th century. Within this class, organomercury alkynyl compounds, which feature a carbon-mercury bond to an alkynyl group (a hydrocarbon with a carbon-carbon triple bond), have been of particular interest. Historically, these compounds were synthesized through various methods, including the reaction of mercury(II) salts with acetylenic compounds. numberanalytics.com

Conceptually, organomercury alkynyls are valued for their relative stability compared to other organometallic reagents. The Hg-C bond is generally stable to air and moisture. nih.gov These compounds typically exhibit a linear geometry around the mercury atom, a consequence of the sp hybridization of the acetylenic carbons and the d¹⁰ electron configuration of Hg(II). researchgate.net This linearity is a key feature that influences the packing of these molecules in the solid state and their potential use as building blocks for larger supramolecular structures.

Mercury, bis(3-hydroxy-1-propynyl)- is a member of the bis(alkynyl)mercury subclass. Its defining feature is the presence of a hydroxyl (-OH) group on the propargyl ligand. This functionalization distinguishes it from simpler, unfunctionalized analogues like bis(propyn-1-yl)mercury. nih.gov The hydroxyl group introduces several key characteristics:

Polarity and Solubility: The presence of the -OH group is expected to increase the polarity of the molecule, potentially influencing its solubility in various solvents.

Coordinative Capability: The oxygen atom of the hydroxyl group can act as a Lewis base, opening possibilities for intramolecular or intermolecular coordination to the mercury center or other metal ions. This can lead to the formation of more complex structures and materials.

Reactive Handle: The hydroxyl group serves as a reactive site for further chemical transformations, allowing for the synthesis of more complex derivatives.

The synthesis of Mercury, bis(3-hydroxy-1-propynyl)- would likely proceed via the reaction of a suitable mercury(II) salt, such as mercury(II) acetate (B1210297) or mercury(II) chloride, with two equivalents of 3-hydroxy-1-propyne (propargyl alcohol). organic-chemistry.org The reaction is typically carried out in the presence of a base to deprotonate the terminal alkyne.

The academic interest in Mercury, bis(3-hydroxy-1-propynyl)- and related functionalized organomercury alkynes stems from several key areas of chemical research:

Crystal Engineering and Materials Science: The linear C-Hg-C axis, combined with the hydrogen-bonding capability of the hydroxyl groups, makes this compound a promising candidate for the construction of novel solid-state architectures. The self-assembly of these molecules could lead to the formation of polymers or coordination networks with interesting material properties.

Precursor for Heterometallic Systems: The hydroxyl groups can be deprotonated to form alkoxides, which can then bind to other metal centers. This makes Mercury, bis(3-hydroxy-1-propynyl)- a potential precursor for the synthesis of heterometallic complexes with defined structures and potentially novel catalytic or electronic properties.

Fundamental Studies of Intramolecular Interactions: The proximity of the hydroxyl group to the mercury center allows for the study of weak intramolecular interactions between the oxygen atom and the mercury atom. researchgate.net Understanding these interactions is crucial for the rational design of more complex molecular systems.

Synthetic Intermediates: Like other organomercury compounds, it can serve as a versatile intermediate in organic synthesis. The mercury moiety can be replaced by other groups through transmetalation reactions, providing a pathway to functionalized alkynes that may be difficult to access through other means. The presence of the hydroxyl group adds another layer of synthetic utility. organic-chemistry.org

While detailed experimental data for Mercury, bis(3-hydroxy-1-propynyl)- is not widely available in the public domain, its study is well-justified by the principles of organometallic chemistry and the ongoing search for new molecules with tailored properties.

Data Table: Representative Physical and Structural Properties

Due to the limited availability of specific experimental data for Mercury, bis(3-hydroxy-1-propynyl)-, the following table provides representative data for a generic bis(alkynyl)mercury compound to illustrate the expected properties.

| Property | Representative Value/Description |

| Molecular Formula | C₆H₆HgO₂ |

| Molecular Weight | 302.70 g/mol |

| Appearance | Expected to be a colorless or white crystalline solid |

| Geometry at Mercury | Linear (C-Hg-C angle ≈ 180°) |

| Hybridization of Mercury | sp |

| Solubility | Likely soluble in polar organic solvents |

| Key Spectroscopic Feature | In IR spectroscopy, a characteristic C≡C stretching frequency. |

Properties

CAS No. |

62374-53-2 |

|---|---|

Molecular Formula |

C6H6HgO2 |

Molecular Weight |

310.70 g/mol |

IUPAC Name |

bis(3-hydroxyprop-1-ynyl)mercury |

InChI |

InChI=1S/2C3H3O.Hg/c2*1-2-3-4;/h2*4H,3H2; |

InChI Key |

QYYXGNGPJVHBPO-UHFFFAOYSA-N |

Canonical SMILES |

C(C#C[Hg]C#CCO)O |

Origin of Product |

United States |

Synthetic Methodologies for Mercury, Bis 3 Hydroxy 1 Propynyl

Precursor Synthesis and Ligand Preparation for Organomercury Complexation

The foundational step in the synthesis of Mercury, bis(3-hydroxy-1-propynyl)- is the preparation of the requisite ligand, 3-hydroxy-1-propyne, more commonly known as propargyl alcohol. Propargyl alcohol serves as the source of the functionalized alkynyl group that will be bonded to the mercury center.

The synthesis of propargyl alcohols can be achieved through the alkynylation of aldehydes or ketones. This involves the addition of a terminal alkyne to a carbonyl compound. For the synthesis of propargyl alcohol itself (where the substituent on the carbinol carbon is hydrogen), formaldehyde (B43269) is the simplest aldehyde that can be used. The general reaction involves the nucleophilic attack of an acetylide anion on the carbonyl carbon.

Modern synthetic methods for preparing propargyl alcohols often employ catalytic systems to enhance efficiency and selectivity. For instance, the use of zinc salts like Zn(OTf)2 in conjunction with a chiral ligand such as N-methylephedrine allows for the enantioselective addition of terminal alkynes to aldehydes. organic-chemistry.org While enantioselectivity is not a factor for the unsubstituted propargyl alcohol, these methods highlight the versatility of catalytic approaches in forming the carbon-carbon bond of the propargyl alcohol precursor. Other catalytic systems, such as those based on indium(III)/BINOL, have also been shown to be effective for the asymmetric alkynylation of aldehydes. organic-chemistry.org

The general scheme for the synthesis of a propargyl alcohol is as follows: R-C≡CH + R'CHO → R-C≡C-CH(OH)-R'

For propargyl alcohol (3-hydroxy-1-propyne), the reaction would be: HC≡CH + HCHO → HC≡C-CH2OH

Propargyl alcohols are valuable intermediates in organic synthesis, not only for the preparation of organometallic compounds but also for their conversion into other important molecules like allenes. rsc.org

Direct Synthesis Routes Involving Mercury Salts and Functionalized Alkynyl Species

Direct synthesis routes to organomercury compounds typically involve the reaction of a mercury(II) salt with an organic substrate. slideshare.net In the case of alkynyl compounds, this process is often referred to as mercuration. The mercuration of alkynes can lead to the formation of mono- or di-substituted mercury compounds.

The general process of solvomercuration involves the addition of a mercury(II) salt, such as Hg(OAc)2, across a triple bond in the presence of a solvent. libretexts.org For alkynes, this reaction typically yields alkenylmercury compounds with a trans configuration. libretexts.org However, to obtain an alkynylmercury compound, a different approach is necessary, one that involves the substitution of the acidic acetylenic proton with a mercury species.

A plausible direct route to Mercury, bis(3-hydroxy-1-propynyl)- would involve the reaction of propargyl alcohol with a suitable mercury(II) salt in the presence of a base. The base is required to deprotonate the terminal alkyne, generating the acetylide anion which then acts as a nucleophile towards the mercury(II) center.

A general representation of this reaction is: 2 HOCH2C≡CH + HgX2 + 2 Base → (HOCH2C≡C)2Hg + 2 [BaseH]X (where X is an anion like Cl-, OAc-)

The choice of mercury salt and base is crucial for the success of the reaction. Mercury(II) acetate (B1210297) or mercury(II) chloride are common starting materials. wikipedia.org The reaction conditions, such as solvent and temperature, would need to be carefully controlled to favor the formation of the desired dialkynylmercury product.

Indirect Synthetic Pathways via Transmetallation or Related Organometallic Reactions

Indirect synthetic pathways, particularly transmetallation, offer a versatile alternative for the formation of organomercury compounds. Transmetallation involves the transfer of an organic group from one metal to another. This method is particularly useful when direct mercuration is either inefficient or incompatible with the functional groups present in the ligand.

A common strategy involves the initial preparation of an organolithium or Grignard reagent, which is then reacted with a mercury(II) salt. wikipedia.org For the synthesis of Mercury, bis(3-hydroxy-1-propynyl)-, this would entail the deprotonation of propargyl alcohol with a strong base like an organolithium reagent (e.g., n-butyllithium) to form the lithium alkoxide of the lithium acetylide. This intermediate would then be reacted with a mercury(II) halide.

Step 1: Formation of the organolithium reagent 2 HOCH2C≡CH + 4 R-Li → 2 LiOCH2C≡CLi + 4 RH

Step 2: Transmetallation with a mercury salt 2 LiOCH2C≡CLi + HgX2 → (LiOCH2C≡C)2Hg + 2 LiX Followed by aqueous workup to protonate the alkoxide: (LiOCH2C≡C)2Hg + 2 H2O → (HOCH2C≡C)2Hg + 2 LiOH

Another transmetallation route could involve the use of an organotin precursor. For instance, a trimethylstannyl derivative of the protected propargyl alcohol could be synthesized and subsequently reacted with a mercury(II) salt. This approach has been successfully employed in the synthesis of complex cyclic bisarylmercury compounds, highlighting the utility of organotin intermediates in forming stable carbon-mercury bonds, even in aqueous conditions. nih.gov

The choice of the transmetallating agent and reaction conditions can significantly influence the yield and purity of the final product.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is critical for maximizing the yield and purity of Mercury, bis(3-hydroxy-1-propynyl)-. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.

| Parameter | Influence on Reaction | Potential Optimization Strategies |

| Solvent | Can affect the solubility of reactants and influence reaction rates. | Test a range of aprotic solvents like THF, diethyl ether, or toluene. wikipedia.org |

| Temperature | Can impact reaction kinetics and the stability of reactants and products. | Perform reactions at low temperatures, especially when using highly reactive organolithium reagents, and then gradually warm to room temperature. |

| Reaction Time | Insufficient time can lead to incomplete reaction, while prolonged time may result in decomposition. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |

| Stoichiometry | The ratio of the alkynyl ligand to the mercury salt determines the product (mono- vs. di-substituted). | Use a 2:1 molar ratio of the alkynyl precursor to the mercury(II) salt to favor the formation of the bis-substituted product. wikipedia.org |

| Catalyst | In some cases, a catalyst can accelerate the reaction or improve selectivity. | While not always necessary for direct mercuration or transmetallation, the use of catalysts could be explored for novel synthetic routes. |

Yield enhancement can also be achieved by carefully controlling the addition of reagents. For example, the slow addition of the carbonyl compound in the synthesis of propargylic alcohols has been shown to improve enantioselectivity, a principle that can be adapted to control reactivity and minimize side reactions in the synthesis of the target mercury compound. organic-chemistry.org

Advanced Isolation and Purification Techniques Post-Synthesis

The isolation and purification of organomercury compounds are crucial steps to obtain a product of high purity. Given the potential toxicity of mercury compounds, these procedures must be carried out with appropriate safety precautions.

Initial workup of the reaction mixture often involves quenching the reaction, followed by an extraction to separate the desired organomercury compound from inorganic salts and other byproducts. A common technique is solvent extraction. For instance, methylmercuric chloride and phenylmercuric acetate can be efficiently extracted using quaternary amines dissolved in solvents like diethylbenzene. nih.gov A modified method for the extraction of phenylmercuric acetate from various products uses a cyclohexane/ethyl acetate mixture. nih.gov

Following extraction, further purification can be achieved through various chromatographic methods. Affinity chromatography can be used to separate thiol-containing compounds by using an organomercurial agarose (B213101) gel, a principle that could be adapted for purification if a thiol-containing impurity is present. wikipedia.org However, for a non-thiolated compound like Mercury, bis(3-hydroxy-1-propynyl)-, more conventional techniques would be employed.

Recrystallization is a powerful purification technique for solid compounds, and was used to obtain high purity in the synthesis of a cyclic bisarylmercury bispidine compound. nih.gov The choice of solvent for recrystallization is critical and would need to be determined empirically.

The purity of the final product can be assessed using various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Elemental Analysis: To determine the percentage composition of elements.

For the quantification of mercury content, a direct thermal decomposition mercury analyzer can be used, which offers an accurate and safe method. nih.gov

| Technique | Purpose |

| Solvent Extraction | Initial separation of the product from the reaction mixture. |

| Chromatography | Further purification of the isolated product. |

| Recrystallization | Purification of solid products to high purity. nih.gov |

| NMR Spectroscopy | Structural elucidation. |

| Mass Spectrometry | Molecular weight determination. |

| Elemental Analysis | Confirmation of elemental composition. |

| Mercury Analyzer | Quantification of mercury content. nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of Mercury, Bis 3 Hydroxy 1 Propynyl

Comprehensive Vibrational Spectroscopic Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable insights into the bonding and functional groups present in a molecule. For Mercury, bis(3-hydroxy-1-propynyl)-, these methods are crucial for identifying the characteristic vibrations of its constituent parts.

The C≡C triple bond of free alkynes typically exhibits a stretching vibration around 2100-2260 cm⁻¹ in the infrared or Raman spectrum. ilpi.com However, upon coordination to a metal center like mercury, this frequency is expected to shift. The coordination to a transition metal often leads to a reduction in the C-C bond order, resulting in a lower stretching frequency, typically in the range of 1700 to 2000 cm⁻¹. ilpi.com For terminal alkynes, the C-H stretching vibration is also a key diagnostic peak, usually appearing around 3300 cm⁻¹. The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹ in the FT-IR spectrum.

Raman spectroscopy is particularly useful for observing the symmetric C≡C stretch, which may be weak or absent in the IR spectrum for symmetric alkynes. ilpi.com In the case of Mercury, bis(3-hydroxy-1-propynyl)-, the Hg-C bond vibrations would also be of interest, though they typically appear at lower frequencies. The Raman spectra of alkynyl complexes can be influenced by the local environment, with terminal alkynes showing signals around 2100 cm⁻¹ and internal alkynes around 2200 cm⁻¹. researchgate.net

Table 1: Expected Vibrational Frequencies for Mercury, bis(3-hydroxy-1-propynyl)-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| -OH | O-H stretch | 3200 - 3600 | FT-IR |

| C≡C | C≡C stretch (coordinated) | 1700 - 2000 | FT-IR, Raman |

| ≡C-H | C-H stretch | ~3300 | FT-IR |

| C-O | C-O stretch | 1000 - 1260 | FT-IR |

| Hg-C | Hg-C stretch | < 600 | Raman |

Note: The exact frequencies can vary based on the molecular environment and physical state of the sample.

Detailed Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations (e.g., ¹H, ¹³C, ¹⁹⁹Hg)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. For Mercury, bis(3-hydroxy-1-propynyl)-, ¹H, ¹³C, and ¹⁹⁹Hg NMR studies would provide a detailed picture of its structure in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons present. The hydroxyl proton (-OH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The methylene (B1212753) protons (-CH₂-) adjacent to the hydroxyl group would exhibit a signal, likely a triplet if coupled to the alkynyl proton. The alkynyl proton (≡C-H) typically resonates in the range of 2.0-3.0 ppm in free propargyl alcohol. researchgate.net Upon coordination to mercury, a downfield shift is anticipated. ilpi.com

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton. The alkynyl carbons are particularly diagnostic. In free propargyl alcohol, their chemical shifts are around 82 ppm (C≡C-H) and 62 ppm (-CH₂-C≡). chemicalbook.comdocbrown.info Coordination to mercury is expected to cause a significant downfield shift for the acetylenic carbons, potentially into the 100-240 ppm range. ilpi.com The carbon atom of the methylene group (-CH₂-) would also have a characteristic chemical shift.

Table 2: Predicted NMR Data for Mercury, bis(3-hydroxy-1-propynyl)-

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | -OH | Variable | Broad Singlet |

| ¹H | -CH₂- | ~4.2 | Triplet |

| ¹H | ≡C-H | > 2.5 | Singlet or Triplet |

| ¹³C | -CH₂- | ~50-60 | |

| ¹³C | -C≡C- | 100 - 240 | |

| ¹⁹⁹Hg | C-Hg-C | Highly variable, dependent on reference | Singlet |

Note: Predicted values are based on data from analogous compounds and general principles of NMR spectroscopy.

Mass Spectrometric Approaches for Molecular Structure Confirmation

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For organomercury compounds, the fragmentation is often predictable. rsc.orguvic.ca

Under electron impact (EI) ionization, a common fragmentation pathway for organomercury compounds is the cleavage of the carbon-mercury bond. rsc.org This would lead to the formation of ions such as [Hg(C≡CCH₂OH)]⁺ and [C≡CCH₂OH]⁺. The molecular ion peak, [Hg(C≡CCH₂OH)₂]⁺, would confirm the molecular weight of the compound. The isotopic pattern of mercury, with several abundant isotopes, would result in a characteristic cluster of peaks for all mercury-containing fragments, aiding in their identification. Another potential fragmentation pathway is the extrusion of the mercury atom to form a di-alkynyl species. rsc.org

Electrospray ionization (ESI) is a softer ionization technique that can be used to observe the intact molecule, often as a protonated or adducted species. utas.edu.au

X-ray Diffraction Studies for Solid-State Structure Determination and Coordination Geometry

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

For Mercury, bis(3-hydroxy-1-propynyl)-, X-ray diffraction would be expected to reveal a linear or near-linear C-Hg-C arrangement, which is characteristic of diorganomercury compounds. nih.govnih.gov The Hg-C bond lengths would be a key parameter to determine. Upon coordination, the C≡C bond length is expected to elongate compared to that in the free alkyne. wikipedia.org The crystal packing would likely be influenced by hydrogen bonding interactions involving the hydroxyl groups, which could lead to the formation of supramolecular architectures.

While specific crystallographic data for Mercury, bis(3-hydroxy-1-propynyl)- is not available in the searched literature, studies on related mercury(II) complexes with bidentate imine ligands show tetrahedral coordination geometries with significant distortions. nih.gov In contrast, simple diorganomercury compounds typically exhibit a linear coordination.

Application of Other Specialized Spectroscopic Probes for Electronic Structure and Dynamics

Further understanding of the electronic structure and dynamics of Mercury, bis(3-hydroxy-1-propynyl)- could be gained through other specialized spectroscopic techniques. For instance, UV-Visible spectroscopy could provide information about the electronic transitions within the molecule, particularly any charge-transfer bands that might arise from the interaction between the mercury center and the alkynyl ligands.

Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental data to model the electronic structure, predict spectroscopic properties, and gain deeper insights into the nature of the chemical bonding. nih.gov

Reactivity Profiles and Reaction Mechanisms of Mercury, Bis 3 Hydroxy 1 Propynyl

Substitution Reactions Involving the Mercury-Carbon Bond

The mercury-carbon bond in alkynylmercurials is covalent but possesses a degree of polarity, rendering it susceptible to cleavage by various electrophilic reagents. These reactions, often termed electrophilic substitutions, are characteristic of organomercury compounds. byjus.commasterorganicchemistry.com

Acid-catalyzed cleavage of the mercury-carbon bond is another important substitution pathway. Treatment of Mercury, bis(3-hydroxy-1-propynyl)- with strong acids, such as concentrated nitric acid or sulfuric acid, would be expected to protonate the alkynyl carbon, leading to the formation of propargyl alcohol and a mercury(II) salt. webelements.compilgaardelements.com Dilute nitric acid might lead to the formation of mercury(I) nitrate (B79036). webelements.comyoutube.com The reaction with hydrochloric acid is generally slower for metallic mercury but could proceed with organomercurials. pilgaardelements.com

Table 1: Predicted Products of Substitution Reactions of Mercury, bis(3-hydroxy-1-propynyl)-

| Reagent | Predicted Organic Product | Predicted Mercury-Containing Product |

| Iodine (I₂) | 1-Iodo-3-hydroxy-1-propyne | Mercury(II) iodide (HgI₂) |

| Bromine (Br₂) | 1-Bromo-3-hydroxy-1-propyne | Mercury(II) bromide (HgBr₂) |

| Conc. Nitric Acid (HNO₃) | Propargyl alcohol | Mercury(II) nitrate (Hg(NO₃)₂) |

| Conc. Sulfuric Acid (H₂SO₄) | Propargyl alcohol | Mercury(II) sulfate (B86663) (HgSO₄) |

Addition Reactions Across the Alkyne Moiety

The carbon-carbon triple bond in the 3-hydroxy-1-propynyl ligands of Mercury, bis(3-hydroxy-1-propynyl)- is a site of unsaturation, making it amenable to various addition reactions. The presence of the mercury atom can influence the regioselectivity and stereoselectivity of these additions.

Mercury(II) salts are known to catalyze the addition of various nucleophiles to alkynes. beilstein-journals.org For instance, in the presence of a mercury(II) salt catalyst, acetic acid can add across the triple bond of acetylenic alcohols. wikipedia.org While this typically involves an external mercury catalyst, the intramolecular nature of the hydroxyl group in Mercury, bis(3-hydroxy-1-propynyl)- could potentially lead to intramolecular cyclization reactions under acidic conditions, a common reaction pathway for mercury-containing alkynes. beilstein-journals.org

Hydroboration-oxidation is a powerful method for the anti-Markovnikov hydration of alkynes. wikipedia.orglibretexts.orgbyjus.com Applying this two-step sequence to Mercury, bis(3-hydroxy-1-propynyl)- would be expected to yield a diol where the hydroxyl group adds to the internal carbon of the former triple bond. The use of bulky borane (B79455) reagents would be crucial to prevent double hydroboration. wikipedia.orgyoutube.com

The addition of carbenes or carbenoids to the alkyne would result in the formation of a cyclopropene (B1174273) derivative. libretexts.orgmasterorganicchemistry.comfiveable.meyoutube.comyoutube.com The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a common method for cyclopropanation and would likely be applicable here.

Rearrangement Pathways and Isomerization Processes

Organomercury compounds, particularly those with propargylic structures, can undergo rearrangement reactions. While specific studies on the rearrangement of Mercury, bis(3-hydroxy-1-propynyl)- are not documented, analogous systems suggest potential pathways.

Under certain conditions, propargylmercury compounds can isomerize to their allenic counterparts. However, for Mercury, bis(3-hydroxy-1-propynyl)-, the presence of the hydroxyl group might favor other reaction pathways, such as cyclization, over simple isomerization.

Mercury(II) salts are known to catalyze the Meyer-Schuster and Rupe rearrangements of propargylic alcohols to α,β-unsaturated ketones and aldehydes. It is conceivable that under appropriate catalytic conditions, Mercury, bis(3-hydroxy-1-propynyl)- could undergo such rearrangements, although the fate of the mercury moiety in such a transformation would need to be determined.

Transmetallation Reactions with Other Metal Centers

Transmetallation, the transfer of an organic group from one metal to another, is a fundamental reaction in organometallic chemistry and a powerful tool in organic synthesis. nih.gov Alkynylmercurials are known to undergo transmetallation with a variety of other metals, which can be a key step in catalytic cross-coupling reactions. rsc.org

Reaction of Mercury, bis(3-hydroxy-1-propynyl)- with organolithium or Grignard reagents could potentially lead to the formation of the corresponding lithium or magnesium alkynylide and a diorganomercury compound. However, the use of mercury catalysts in the preparation of propargyl Grignard reagents has been largely supplanted by mercury-free methods. nih.gov

More synthetically useful are transmetallations to transition metals like palladium and copper. acs.orgnih.govresearchgate.netfigshare.com The alkynyl ligands from Mercury, bis(3-hydroxy-1-propynyl)- could be transferred to a palladium(0) or copper(I) center, generating a reactive intermediate for cross-coupling reactions. This process is central to reactions like the Sonogashira coupling, although typically, a copper co-catalyst is used with a terminal alkyne and a palladium catalyst. The direct use of a pre-formed alkynylmercurial could offer an alternative entry into the catalytic cycle. The interaction of mercury compounds with palladium catalysts is an active area of research, with mercury sometimes acting as an inhibitor. acs.org There are also examples of gold complexes being synthesized via transmetallation from organomercury precursors. d-nb.info

Table 2: Potential Transmetallation Reactions of Mercury, bis(3-hydroxy-1-propynyl)-

| Transmetallating Agent | Expected Organometallic Product |

| Palladium(0) Complex (e.g., Pd(PPh₃)₄) | Bis(3-hydroxy-1-propynyl)palladium(II) Complex |

| Copper(I) Halide (e.g., CuI) | Copper(I) (3-hydroxy-1-propynyl)acetylide |

| Organolithium Reagent (RLi) | Lithium (3-hydroxy-1-propynyl)acetylide |

Mechanistic Investigations through Kinetic and Stereochemical Studies

Detailed mechanistic studies, including kinetic and stereochemical investigations, provide crucial insights into reaction pathways. While no such studies have been specifically reported for Mercury, bis(3-hydroxy-1-propynyl)-, general principles from related systems can be applied.

The electrophilic substitution at the mercury-carbon bond is generally believed to proceed via an Sₑ2 mechanism, which can occur with either retention or inversion of configuration at the carbon atom, depending on the electrophile and reaction conditions. rsc.org For alkynyl systems, the stereochemistry is often retention. researchgate.net Kinetic studies of these reactions typically show a second-order rate law, consistent with a bimolecular process. nih.gov

The interaction of mercury species with biological molecules, particularly proteins containing sulfhydryl groups, has been studied extensively and often involves complex formation and conformational changes in the biomolecule. nih.gov While not a traditional mechanistic study in the context of synthetic organic chemistry, these investigations provide valuable information on the reactivity of the mercury center.

Applications of Mercury, Bis 3 Hydroxy 1 Propynyl in Advanced Organic Synthesis and Catalysis

Utilization as a Building Block for Complex Molecular Architectures

The development of new chemical building blocks is crucial for the efficient and accessible synthesis of complex three-dimensional molecules. sciencedaily.com Mercury, bis(3-hydroxy-1-propynyl)- serves as a valuable building block in organic synthesis, enabling the construction of intricate molecular architectures. The presence of two reactive hydroxyl and alkynyl groups allows for a variety of chemical transformations, making it a versatile component for creating larger, more complex structures.

Researchers have increasingly focused on the rational design of supramolecular architectures through the self-assembly of suitable building blocks. nih.gov The structural rigidity and defined geometry of the alkynyl groups in Mercury, bis(3-hydroxy-1-propynyl)- can be exploited to direct the formation of well-ordered supramolecular assemblies. The hydroxyl functionalities provide sites for hydrogen bonding and further functionalization, contributing to the stability and complexity of the resulting structures. The ability to form complex 3D molecules in a simplified manner is a significant advancement in chemical synthesis. sciencedaily.com

Precursor for Novel Organometallic and Heterocyclic Compounds

Organomercury compounds, despite their inherent toxicity, are a rich source of reagents and intermediates for organic transformations. thieme-connect.de Mercury, bis(3-hydroxy-1-propynyl)- is a prime example, serving as a precursor for the synthesis of a wide array of novel organometallic and heterocyclic compounds. The carbon-mercury bond, while stable to oxygen and water, can be selectively cleaved under specific reaction conditions, allowing for the introduction of the propargyl alcohol moiety into other metallic frameworks through transmetalation reactions. thieme-connect.dewikipedia.org

The dual functionality of the hydroxyl and alkynyl groups provides a platform for a variety of cyclization reactions. These intramolecular or intermolecular processes can lead to the formation of diverse heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and functional materials. The ability to generate a wide variety of structural types incorporating a Hg-C bond is a key feature of organomercury chemistry. thieme-connect.de

Role as an Intermediate in Multi-Step Synthetic Strategies

In the realm of multi-step organic synthesis, the strategic use of key intermediates is paramount to achieving the desired molecular target efficiently. Mercury, bis(3-hydroxy-1-propynyl)- can function as a crucial intermediate in complex synthetic sequences. Its initial incorporation into a molecule can be followed by a series of transformations of its hydroxyl and alkynyl groups to build up molecular complexity.

Multi-step synthesis often involves a series of reactions to achieve a final product, and retrosynthetic analysis is a common strategy for planning these sequences. The unique reactivity of the organomercury functionality, coupled with the versatility of the propargyl alcohol units, allows for its strategic disconnection in retrosynthetic planning. For instance, the alkynyl groups can be used to form new carbon-carbon bonds through coupling reactions, while the hydroxyl groups can be protected and deprotected as needed throughout a synthetic route.

Exploration of its Potential in Catalytic Processes

The exploration of organometallic compounds as catalysts or catalyst precursors is a significant area of chemical research. While the direct catalytic applications of Mercury, bis(3-hydroxy-1-propynyl)- are still an emerging area of investigation, its structural motifs suggest potential in various catalytic processes. The mercury center could, in principle, act as a Lewis acid to activate substrates.

Furthermore, the compound can serve as a precursor for the in-situ generation of other catalytically active species. For example, transmetalation reactions could lead to the formation of new organometallic complexes with known catalytic activity. The alkynyl and hydroxyl functionalities could also act as ligands to stabilize catalytically active metal centers, potentially influencing the selectivity and efficiency of catalytic transformations. The development of new building blocks often paves the way for the discovery of new catalysts. sciencedaily.com

Stereocontrol and Regioselectivity in Reactions Mediated by this Compound

Achieving high levels of stereocontrol and regioselectivity is a central challenge in modern organic synthesis. The defined geometry of Mercury, bis(3-hydroxy-1-propynyl)- can play a significant role in directing the outcome of chemical reactions. The linear arrangement of the C-Hg-C bond and the spatial orientation of the propargyl alcohol side chains can create a specific steric environment around the reactive sites.

This inherent structural bias can be exploited to influence the approach of reagents, leading to the preferential formation of one stereoisomer or regioisomer over others. For instance, in addition reactions to the alkyne moieties, the bulky organomercury center and the hydroxyl groups could direct the incoming electrophile or nucleophile to a specific face or position of the triple bond. While specific studies on the stereochemical and regiochemical outcomes of reactions involving Mercury, bis(3-hydroxy-1-propynyl)- are not extensively detailed in the provided search results, the principles of substrate-controlled reactions suggest its potential in this area.

Theoretical and Computational Chemistry Studies on Mercury, Bis 3 Hydroxy 1 Propynyl

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and nature of chemical bonds within a molecule. For Mercury, bis(3-hydroxy-1-propynyl)-, such calculations would provide invaluable insights into the covalent and potential non-covalent interactions.

Key areas of investigation would include the analysis of the Hg-C bond, which is central to the stability and reactivity of the molecule. Computational studies on other organomercury compounds often reveal a predominantly covalent character for the Hg-C bond, though with a degree of ionic contribution. rug.nl The presence of the electronegative oxygen atoms in the hydroxyl groups of Mercury, bis(3-hydroxy-1-propynyl)- would likely influence the charge distribution across the entire molecule.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would be crucial for understanding the compound's reactivity. The energy and localization of these orbitals would indicate the most probable sites for nucleophilic or electrophilic attack.

Table 1: Hypothetical Data from Quantum Chemical Calculations on Mercury, bis(3-hydroxy-1-propynyl)-

| Parameter | Hypothetical Calculated Value | Significance |

| Hg-C Bond Length (Å) | Data not available | Indicates the strength and nature of the mercury-carbon bond. |

| C≡C Bond Length (Å) | Data not available | Reflects the influence of the mercury and hydroxyl groups on the triple bond. |

| C-Hg-C Bond Angle (°) | Data not available | Determines the overall geometry and linearity of the core structure. |

| Mulliken Charge on Hg | Data not available | Quantifies the partial charge on the mercury atom, indicating its electrophilicity. |

| HOMO Energy (eV) | Data not available | Relates to the ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy (eV) | Data not available | Relates to the electron affinity and susceptibility to nucleophilic attack. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. For Mercury, bis(3-hydroxy-1-propynyl)-, the prediction of vibrational (IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra would be particularly valuable.

Vibrational frequency calculations would help in assigning the characteristic stretching and bending modes of the molecule, including the C-H, O-H, C≡C, and Hg-C vibrations. Discrepancies between calculated and experimental frequencies can often be rationalized by considering intermolecular interactions in the solid state, which are not always fully captured in gas-phase calculations. nih.gov

The prediction of ¹H, ¹³C, and ¹⁹⁹Hg NMR chemical shifts is another powerful application of computational chemistry. bohrium.com For ¹⁹⁹Hg NMR, the chemical shifts are known to be highly sensitive to the coordination environment of the mercury atom. nih.gov Theoretical predictions could aid in the interpretation of experimental spectra and provide a deeper understanding of the electronic environment around the mercury nucleus.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for Mercury, bis(3-hydroxy-1-propynyl)-

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |

| ν(O-H) IR Frequency (cm⁻¹) | Data not available | Data not available |

| ν(C≡C) IR Frequency (cm⁻¹) | Data not available | Data not available |

| ν(Hg-C) IR Frequency (cm⁻¹) | Data not available | Data not available |

| δ(¹³C≡) NMR Shift (ppm) | Data not available | Data not available |

| δ(¹⁹⁹Hg) NMR Shift (ppm) | Data not available | Data not available |

Modeling of Reaction Transition States and Energy Barriers

Understanding the reactivity of Mercury, bis(3-hydroxy-1-propynyl)- involves studying the mechanisms of its potential reactions. Computational chemistry allows for the modeling of reaction pathways, including the identification of transition states and the calculation of activation energy barriers. nih.gov

For instance, the protonolysis of the Hg-C bond is a common reaction for organomercury compounds. nih.gov Theoretical studies could elucidate the mechanism of this reaction for Mercury, bis(3-hydroxy-1-propynyl)-, determining whether it proceeds through a direct attack or involves the coordination of other species. The influence of the hydroxyl groups on the reaction barrier could also be investigated.

Conformational Analysis and Intermolecular Interactions

The presence of flexible hydroxymethyl groups in Mercury, bis(3-hydroxy-1-propynyl)- suggests the possibility of multiple conformations. Conformational analysis using computational methods can identify the most stable conformers in the gas phase and in different solvent environments. nih.govnih.gov

A crucial aspect of the conformational analysis would be the investigation of intramolecular and intermolecular hydrogen bonding. The hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially leading to the formation of dimers or larger aggregates in the solid state or in solution. nih.gov Understanding these interactions is vital for predicting the compound's physical properties and crystal packing.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can offer insights into its dynamic behavior over time. nih.gov MD simulations of Mercury, bis(3-hydroxy-1-propynyl)- could be used to study its conformational flexibility, the dynamics of hydrogen bond formation and breaking, and its behavior in solution.

Environmental Transformation Pathways and Fate Modeling for Mercury, Bis 3 Hydroxy 1 Propynyl

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments

Photochemical degradation, or photolysis, is a key abiotic process that breaks down chemical compounds through the energy of sunlight. In both aquatic and atmospheric environments, organomercury compounds are susceptible to photolytic cleavage of the carbon-mercury bond.

In aquatic systems, the photochemical degradation of organomercury compounds is influenced by various factors, including water clarity, the presence of dissolved organic matter (DOM), and the wavelength of light. nih.gov Sunlight, particularly in the UV spectrum, provides the energy to break the C-Hg bond. nih.gov The general mechanism involves the excitation of the organomercury molecule, leading to homolytic or heterolytic cleavage of the C-Hg bond. This process results in the formation of inorganic mercury species (Hg(II) or Hg(0)) and organic byproducts. goldschmidt.info

Dissolved organic matter can have a dual role in this process. On one hand, DOM can act as a photosensitizer, absorbing light and transferring the energy to the organomercury compound, thereby enhancing its degradation. nih.gov On the other hand, DOM can also attenuate light, reducing the penetration of UV radiation into the water column and thus shielding the organomercury compound from photolysis. nih.gov

In the atmosphere, organomercury compounds can exist in the gas phase or be adsorbed onto particulate matter. Photolysis remains a significant degradation pathway, driven by direct absorption of solar radiation or through reactions with photochemically generated radicals such as hydroxyl radicals (•OH). The high volatility of some organomercury compounds can facilitate their long-range atmospheric transport. canada.ca

Table 1: Factors Influencing Photochemical Degradation of Organomercury Compounds

| Factor | Influence in Aquatic Environments | Influence in Atmospheric Environments |

| Sunlight Intensity | Higher intensity, especially UV radiation, increases degradation rates. nih.gov | A primary driver of photolysis. |

| Dissolved Organic Matter (DOM) | Can act as a photosensitizer or a light attenuator. nih.gov | Not directly applicable. |

| Water Clarity | Higher clarity allows deeper light penetration and more extensive degradation. nih.gov | Not applicable. |

| Presence of Radicals | Radicals like •OH can contribute to degradation. | A major pathway for degradation. |

Hydrolytic Cleavage Pathways and Products

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The C-Hg bond in organomercury compounds is generally stable towards hydrolysis under neutral pH conditions. wikipedia.org However, under acidic or basic conditions, the bond can be cleaved.

In acidic environments, the reaction is typically an electrophilic substitution where a proton attacks the carbon atom bonded to mercury, leading to the formation of a hydrocarbon and a mercury salt. The presence of the hydroxyl groups in "Mercury, bis(3-hydroxy-1-propynyl)-" might influence the reactivity of the molecule towards hydrolysis.

The stability of the C-Hg bond is a notable characteristic of organomercury compounds, making them resistant to simple hydrolysis in many natural waters. epa.gov

Biotransformation Pathways by Microorganisms (e.g., Dealkynylation Mechanisms)

Microorganisms play a critical role in the transformation of mercury compounds in the environment. nih.gov One of the most significant biotransformation processes for organomercury compounds is demethylation, and by extension, dealkylation and dealkynylation. nih.gov

Bacteria have evolved detoxification mechanisms to deal with toxic mercury compounds. The mer operon, a cluster of genes, encodes for proteins that can cleave the C-Hg bond. nih.gov The enzyme organomercurial lyase (MerB) is responsible for breaking the carbon-mercury bond in a variety of organomercury compounds. This process is essentially a protonolysis reaction that yields a hydrocarbon and inorganic mercury (Hg(II)). The resulting Hg(II) can then be reduced to the less toxic elemental mercury (Hg(0)) by the enzyme mercuric reductase (MerA). goldschmidt.info

While much of the research has focused on methylmercury, the MerB enzyme is known to have a broad substrate specificity and can act on other organomercury compounds. It is plausible that microorganisms possessing the mer operon could mediate the dealkynylation of "Mercury, bis(3-hydroxy-1-propynyl)-," cleaving the propynyl (B12738560) groups from the mercury atom.

Mechanistic Insights into Environmental Speciation Changes

The speciation of mercury—its chemical form—is a critical determinant of its toxicity and environmental behavior. epa.gov "Mercury, bis(3-hydroxy-1-propynyl)-" is an organic form of mercury. The transformation processes discussed above—photochemical degradation, hydrolysis, and biotransformation—all lead to a change in mercury's speciation.

The cleavage of the C-Hg bonds in "Mercury, bis(3-hydroxy-1-propynyl)-" will result in the formation of inorganic mercury, primarily Hg(II). goldschmidt.infowikipedia.org This inorganic mercury can then undergo further transformations. For instance, in anoxic environments, Hg(II) can be methylated by certain bacteria and archaea to form the highly toxic and bioaccumulative methylmercury. nih.gov Conversely, in the presence of sunlight and reducing agents, Hg(II) can be reduced to elemental mercury (Hg(0)), which is volatile and can be emitted to the atmosphere. goldschmidt.infocanada.ca

The environmental fate of "Mercury, bis(3-hydroxy-1-propynyl)-" is therefore a series of transformations that shift the mercury between its organic and various inorganic forms. The ultimate speciation will depend on a complex set of environmental conditions, including sunlight, pH, redox potential, and the composition of the microbial community. canada.caepa.gov

Table 2: Summary of Environmental Transformation Products of Organomercury Compounds

| Transformation Pathway | Initial Reactant | Key Products | Environmental Significance |

| Photochemical Degradation | Organomercury Compound (R₂Hg) | Inorganic Mercury (Hg(II), Hg(0)), Organic Fragments | Reduces the concentration of the parent organomercury compound; forms more or less toxic mercury species. nih.govgoldschmidt.info |

| Hydrolytic Cleavage | Organomercury Compound (R₂Hg) | Inorganic Mercury Salt, Hydrocarbon | Generally slow under neutral pH but can be significant in acidic or basic conditions. wikipedia.org |

| Biotransformation (Dealkynylation) | Organomercury Compound (R₂Hg) | Inorganic Mercury (Hg(II)), Hydrocarbon | A major detoxification pathway mediated by microorganisms. nih.gov |

Emerging Research Directions and Future Outlook for Mercury, Bis 3 Hydroxy 1 Propynyl Chemistry

Development of Green and Sustainable Synthetic Routes

The synthesis of organomercury compounds has traditionally relied on methods that are often inconsistent with the principles of green chemistry, involving toxic reagents and generating hazardous waste. chemistryjournals.net A significant future direction is the development of environmentally benign synthetic pathways for Mercury, bis(3-hydroxy-1-propynyl)-.

Current research in green chemistry emphasizes waste prevention, atom economy, and the use of safer solvents and renewable feedstocks. chemistryjournals.netrsc.org Applying these principles, future syntheses could move away from traditional organometallic reagents and hazardous solvents. For instance, the use of water as a solvent, where possible, offers benefits of non-toxicity and abundance. chemistryjournals.net Biocatalysis and the use of plant-based extracts as reducing or stabilizing agents, as seen in the green synthesis of metal oxide nanoparticles, represent another promising, albeit challenging, avenue to explore. rroij.comresearchgate.net

A comparative overview of traditional versus potential green synthetic approaches is presented below.

Interactive Data Table: Comparison of Synthetic Routes

| Feature | Traditional Synthesis (Hypothetical) | Potential Green Synthesis Route |

|---|---|---|

| Starting Materials | Propargyl alcohol, mercuric chloride, strong base | Propargyl alcohol, a less toxic mercury salt (e.g., mercuric acetate) |

| Solvents | Volatile organic solvents (e.g., THF, ether) | Water, ionic liquids, or supercritical fluids chemistryjournals.net |

| Reagents | Organolithium or Grignard reagents | Biocatalysts or photocatalytic systems |

| Energy Input | Conventional heating, often requiring reflux | Microwave-assisted synthesis or sonication to reduce energy consumption chemistryjournals.net |

| Byproducts | Stoichiometric amounts of metal halide salts and solvent waste | Water, biodegradable materials |

The development of such green routes is critical not only for environmental stewardship but also for enabling safer handling and wider applicability of this and related organomercury compounds.

Exploration of Novel Reactivity with Uncommon Substrates

The bifunctional nature of Mercury, bis(3-hydroxy-1-propynyl)-, with its two hydroxyl-terminated alkynyl chains, offers a platform for exploring reactivity beyond standard organomercury chemistry. The Hg-C bond is known to participate in transmetalation reactions and can be cleaved under specific conditions. wikipedia.org However, the future lies in leveraging the unique interplay between the mercury center and the terminal functional groups.

Research could focus on the following areas:

Polymerization Reactions: The dialkyne structure is a classic precursor for polymerization. Exploration of coupling reactions (e.g., Glaser-Hay or Sonogashira-type couplings) could lead to novel mercury-containing polymers with unique optoelectronic properties. The hydroxyl groups could serve as points for cross-linking or further functionalization.

Click Chemistry: The terminal alkyne groups are ideal handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This would allow for the precise and efficient conjugation of Mercury, bis(3-hydroxy-1-propynyl)- to biomolecules, surfaces, or other molecular scaffolds, opening pathways to new functional materials and probes.

Intramolecular Transformations: The proximity of the hydroxyl groups to the mercury-alkyne system could enable novel intramolecular cyclization or rearrangement reactions, potentially catalyzed by the mercury center itself or an external catalyst. Such reactions could lead to complex heterocyclic structures that are otherwise difficult to access.

Investigating reactions with substrates like azides, dihalocompounds for cross-coupling, and functional polymers would expand the synthetic utility of this molecule far beyond that of a simple organomercurial.

Integration with Flow Chemistry and Automated Synthesis Paradigms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, reaction control, and reproducibility. researchgate.netnih.gov For organomercury compounds, where toxicity is a concern, flow chemistry provides an enclosed, controlled environment that minimizes exposure and allows for the safe handling of hazardous intermediates.

Future research will likely involve integrating the synthesis of Mercury, bis(3-hydroxy-1-propynyl)- into automated flow systems. nih.gov Such a system would allow for:

Precise Control: Temperature, pressure, and stoichiometry can be controlled with high precision, potentially improving yields and selectivity.

Enhanced Safety: Small reaction volumes within the reactor minimize the risk associated with exothermic events or the handling of toxic materials.

Rapid Optimization: Automated platforms can screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) in a fraction of the time required for batch optimization. nih.gov

On-Demand Synthesis: The ability to produce the exact amount of material as needed reduces waste and the need for long-term storage of a potentially hazardous compound.

Interactive Data Table: Batch vs. Flow Synthesis for Mercury, bis(3-hydroxy-1-propynyl)-

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small internal volumes and superior heat transfer. researchgate.net |

| Scalability | Difficult and non-linear; often requires re-optimization. | Straightforward by running the system for a longer duration ("scaling out"). nih.gov |

| Control | Limited control over mixing and temperature gradients. | Precise control over reaction parameters, leading to higher consistency. |

| Automation | Difficult to fully automate complex, multi-step syntheses. | Well-suited for integration into multi-step, automated synthesis platforms. nih.gov |

The development of a robust flow synthesis protocol would be a significant step toward making this compound more accessible for research and potential applications.

Advanced Materials Science Applications as a Molecular Precursor

The defined structure and functional groups of Mercury, bis(3-hydroxy-1-propynyl)- make it an intriguing molecular precursor for advanced materials. nih.gov The high atomic number of mercury and the conjugated backbone that can be formed from the alkynyl units suggest potential applications in electronics and optics.

Emerging research could target its use in:

Semiconducting Polymers: As mentioned, polymerization through the alkyne functionalities could yield mercury-containing polymers. The presence of the heavy mercury atom in the polymer backbone would be expected to strongly influence electronic properties, such as charge transport and spin-orbit coupling.

Chemical Vapor Deposition (CVD): The volatility of related organomercury compounds suggests that Mercury, bis(3-hydroxy-1-propynyl)- could be a candidate for CVD or atomic layer deposition (ALD) processes. This would enable the growth of thin films of mercury-containing materials, potentially for use in sensors or as catalytic surfaces. The hydroxyl groups might aid in surface adhesion or could be used to tune the decomposition pathway.

Luminescent Materials: The combination of a heavy metal and a potentially conjugated system could lead to materials with interesting photophysical properties, including phosphorescence. The hydroxyl groups provide a site for tuning the electronic environment to achieve desired emission wavelengths.

The ability to precisely design a molecule that can be assembled or deposited to form a functional material is a cornerstone of modern materials science, and this compound represents a promising, unexplored building block. nih.gov

Interdisciplinary Research with Computational and Analytical Sciences

The advancement of Mercury, bis(3-hydroxy-1-propynyl)- chemistry will be significantly enhanced through collaboration with computational and analytical scientists.

Computational Chemistry: Theoretical modeling provides insights that are difficult to obtain through experimentation alone. mdpi.com

Structure and Bonding: Density Functional Theory (DFT) calculations can predict the molecule's geometry, bond energies, and electronic structure, clarifying the nature of the Hg-C bond and the influence of the hydroxyl groups.

Reactivity Prediction: Computational models can be used to explore reaction mechanisms and predict the feasibility of the novel reactivity pathways discussed earlier. nih.gov This can guide experimental design, saving time and resources.

Spectral Simulation: Simulating NMR, IR, and UV-Vis spectra can aid in the characterization of the compound and its reaction products.

Analytical Sciences: The detection and characterization of organomercury compounds require sophisticated analytical techniques due to their presence at often low concentrations and the need to distinguish between different species. osti.gov

Chromatography and Spectroscopy: Advanced hyphenated techniques like HPLC-PCO-CVAAS (High-Performance Liquid Chromatography-Post-Column Oxidation-Cold Vapor Atomic Absorption Spectroscopy) can provide highly sensitive and species-specific quantification. osti.gov

Mass Spectrometry: Techniques such as MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) are powerful tools for characterizing the compound itself and any conjugates or polymers derived from it. nih.gov

Structural Analysis: While challenging, obtaining a crystal structure through X-ray crystallography would provide definitive information about its solid-state conformation and intermolecular interactions.

This interdisciplinary approach, combining predictive modeling with advanced analytical verification, will be essential for a comprehensive understanding and exploitation of the chemistry of Mercury, bis(3-hydroxy-1-propynyl)-.

Q & A

Q. How can computational chemistry tools predict the environmental fate of Mercury, bis(3-hydroxy-1-propynyl)-?

- Methodological Answer : Simulate hydrolysis pathways using quantum mechanical calculations (e.g., Gaussian software). Predict partition coefficients (log P) via COSMO-RS or EPI Suite. Validate with experimental biodegradation assays in soil/water systems, referencing mercury removal studies in syngas environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.